molecular formula C9H14BNO2S B599355 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole CAS No. 1086111-09-2

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Cat. No.: B599355
CAS No.: 1086111-09-2
M. Wt: 211.086
InChI Key: ODYWLZYOVWNCGN-UHFFFAOYSA-N
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Description

“5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole” is a chemical compound with the empirical formula C16H28BNO4 . It is a significant intermediate of 1H-indazole derivatives .


Synthesis Analysis

The compound can be synthesized through two substitution reactions . It can also be used as a reagent to borylate arenes and to prepare fluorenylborolane .


Molecular Structure Analysis

The molecular structure of the compound is confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The InChI code is 1S/C16H28BNO4/c1-14(2,3)20-13(19)18-10-8-9-12(11-18)17-21-15(4,5)16(6,7)22-17/h9H,8,10-11H2,1-7H3 .


Chemical Reactions Analysis

The compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical and Chemical Properties Analysis

The compound is a solid with a molecular weight of 309.21 . Its SMILES string is O=C (OC © ©C)N1CCC=C (B2OC © ©C © ©O2)C1 .

Scientific Research Applications

  • Synthesis of High-Performance Semiconducting Polymers : A derivative of the compound, 5,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole, has been developed for the synthesis of naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole-based donor–acceptor copolymers. These polymers are significant in creating high-performance semiconducting materials (Kawashima et al., 2013).

  • Development of Heteroaryl-Linked Benzimidazoles : The compound has been used in microwave-assisted synthesis to create N-Substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles. These benzimidazoles, when cross-coupled with heteroaryl halides, yield a variety of heteroaryl-substituted benzimidazoles (Rheault et al., 2009).

  • Crystal Structure and Vibrational Properties Studies : This compound has been synthesized and characterized through various methods like FT-IR, NMR, and X-ray diffraction. Its crystal structure and vibrational properties have been analyzed to understand its molecular configuration and potential applications in material science and chemistry (Wu et al., 2021).

  • Synthesis of Boronic Acid Ester Intermediates : The compound has been used in the synthesis of boric acid ester intermediates with benzene rings. These intermediates are significant in organic synthesis and pharmaceutical research (Huang et al., 2021).

  • Luminescent Conjugated Polymers : It has been utilized in the synthesis of luminescent 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole-based conjugated polymers. These polymers exhibit brilliant red colors and are important in the development of optical materials (Zhu et al., 2007).

  • Ultrasound-Promoted Synthesis of Thiazole Derivatives : The compound has been employed in the rapid synthesis of thiazole derivatives bearing a coumarin nucleus, showcasing potential applications in pharmacology and drug development (Gomha & Khalil, 2012).

Safety and Hazards

The compound is classified as a combustible solid . It does not have a flash point . The safety information includes the hazard statement H319 and the precautionary statements P305+P351+P338 .

Future Directions

The compound can be used for the synthesis of various derivatives and can be a significant intermediate in the synthesis of 1H-indazole derivatives . It can also be used in the borylation of arenes and the hydroboration of alkynes and alkenes .

Mechanism of Action

Target of Action

Similar compounds have been used for borylation at the benzylic c-h bond of alkylbenzenes .

Mode of Action

The compound interacts with its targets through a process known as borylation. This involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes . The resulting changes include the formation of pinacol benzyl boronate .

Biochemical Pathways

The borylation process can affect various biochemical pathways, particularly those involving alkylbenzenes .

Pharmacokinetics

Similar compounds have been shown to have a melting point of 31°c , which may impact their bioavailability.

Result of Action

The borylation process can result in the formation of pinacol benzyl boronate , which can have various effects depending on the context.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole. For instance, the compound has a storage temperature of 2-8°C , suggesting that temperature can affect its stability. Other environmental factors such as pH and the presence of other chemicals could also potentially influence its action and efficacy.

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO2S/c1-8(2)9(3,4)13-10(12-8)7-5-11-6-14-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYWLZYOVWNCGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671314
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086111-09-2
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Thiazole-5-boronic acid, pinacol ester
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